![molecular formula C14H15F7O3Si B12567254 Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane CAS No. 183607-56-9](/img/structure/B12567254.png)
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane is a specialized organosilicon compound characterized by its unique structure, which includes a tetrafluorinated phenyl ring and a trifluoroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane typically involves the reaction of a tetrafluorinated phenyl derivative with a silicon-based reagent. One common method includes the use of triethoxysilane as a starting material, which reacts with the tetrafluorinated phenyl compound under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium, to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The ethoxy groups can be substituted with other nucleophiles.
Coupling Reactions: The trifluoroethenyl group can participate in coupling reactions, such as Heck or Suzuki coupling, facilitated by palladium catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions involving the ethoxy groups.
Solvents: Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield complex organic molecules with extended conjugation, while substitution reactions can produce a variety of organosilicon compounds .
Scientific Research Applications
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Surface Modification: Employed in the modification of surfaces to impart hydrophobic or oleophobic properties.
Mechanism of Action
The mechanism by which Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other molecules. The trifluoroethenyl group can participate in addition reactions, contributing to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Triethoxy[4-(trifluoromethyl)phenyl]silane: Similar structure but with a trifluoromethyl group instead of a trifluoroethenyl group.
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane: Similar structure with both tetrafluorinated phenyl and trifluoromethyl groups.
Uniqueness
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane is unique due to the presence of both tetrafluorinated phenyl and trifluoroethenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics .
Properties
CAS No. |
183607-56-9 |
|---|---|
Molecular Formula |
C14H15F7O3Si |
Molecular Weight |
392.34 g/mol |
IUPAC Name |
triethoxy-[2,3,5,6-tetrafluoro-4-(1,2,2-trifluoroethenyl)phenyl]silane |
InChI |
InChI=1S/C14H15F7O3Si/c1-4-22-25(23-5-2,24-6-3)13-11(18)8(15)7(9(16)12(13)19)10(17)14(20)21/h4-6H2,1-3H3 |
InChI Key |
XKWOGPCRGMOFRM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=C(C(=C(C(=C1F)F)C(=C(F)F)F)F)F)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)

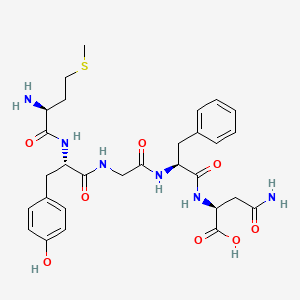
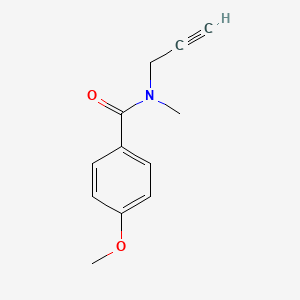

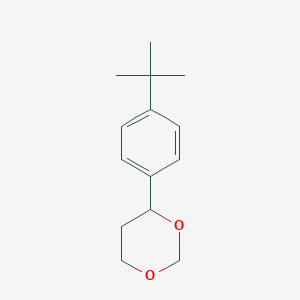

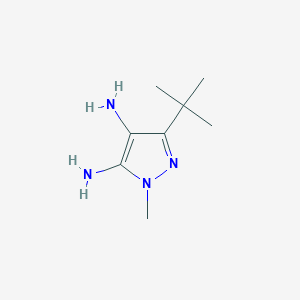
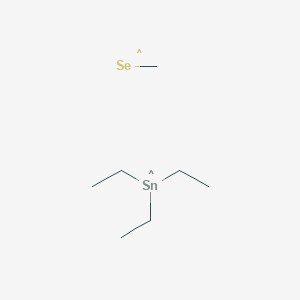
![1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-](/img/structure/B12567229.png)
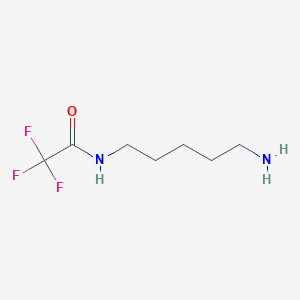
![4-Diazonio-2-[2-(diethylamino)ethyl]phenolate](/img/structure/B12567245.png)
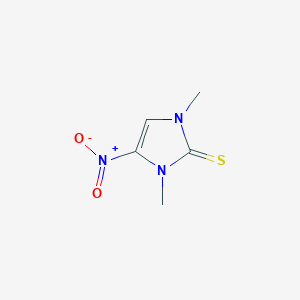
![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)
